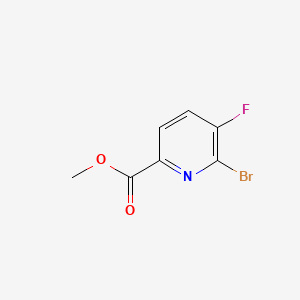

Methyl 6-bromo-5-fluoropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-bromo-5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMMPTHLFMQVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673236 | |

| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210419-26-3 | |

| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate

This guide provides a comprehensive, in-depth exploration of the synthetic pathway for Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a key building block in modern medicinal chemistry and drug development. The protocol herein is presented with a focus on scientific integrity, causality behind experimental choices, and authoritative grounding to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of a Halogenated Pyridine Moiety

Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a highly functionalized heterocyclic compound. The presence and specific arrangement of the bromo, fluoro, and carboxylate substituents on the pyridine ring make it a versatile intermediate for the synthesis of complex pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity. The methyl ester at the 2-position offers a site for further modification or can be a key pharmacophoric feature itself.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step sequence starting from a readily available precursor. The final ester functionality can be installed via a Fischer esterification of the corresponding carboxylic acid. The crucial bromo-substituent can be introduced from an amino group via a Sandmeyer reaction. This leads to the identification of 6-amino-5-fluoropyridine-2-carboxylic acid as a strategic and commercially available starting material.

Caption: Overall synthetic route to Methyl 6-bromo-5-fluoropyridine-2-carboxylate.

PART 1: Sandmeyer Bromination of 6-amino-5-fluoropyridine-2-carboxylic acid

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amino group into a halide. [1][2]The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) halide to yield the corresponding aryl halide.

Mechanistic Insight

The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid, typically hydrobromic acid in this case. [3]The resulting diazonium salt is a highly reactive intermediate. The subsequent substitution of the diazonium group with bromide is facilitated by copper(I) bromide. The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and a Cu(II) species. The aryl radical then abstracts a bromine atom from the Cu(II) bromide to form the final product and regenerate the Cu(I) catalyst. [2]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 6-amino-5-fluoropyridine-2-carboxylic acid | 156.11 | 10.0 | 1.56 g | Starting material |

| Hydrobromic acid (48% aq.) | 80.91 | - | 10 mL | Acidic medium and source of bromide ions |

| Sodium nitrite (NaNO₂) | 69.00 | 11.0 | 0.76 g | For in situ generation of nitrous acid |

| Copper(I) bromide (CuBr) | 143.45 | 12.0 | 1.72 g | Catalyst and source of bromide |

| Deionized water | 18.02 | - | As needed | Solvent |

| Dichloromethane (DCM) | 84.93 | - | As needed | Extraction solvent |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | As needed | Drying agent |

Procedure:

-

Diazotization:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-amino-5-fluoropyridine-2-carboxylic acid (1.56 g, 10.0 mmol) in deionized water (20 mL).

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add hydrobromic acid (48%, 10 mL) while maintaining the temperature between 0 and 5 °C. Stir until a clear solution is obtained.

-

In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL) and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C. Vigorous stirring is crucial during this addition to ensure efficient formation of the diazonium salt.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a 250 mL beaker, dissolve copper(I) bromide (1.72 g, 12.0 mmol) in hydrobromic acid (48%, 5 mL).

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with dichloromethane (3 x 30 mL).

-

Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-bromo-5-fluoropyridine-2-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

PART 2: Fischer Esterification of 6-bromo-5-fluoropyridine-2-carboxylic acid

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. [4]The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed as a byproduct is removed. [4][5]

Mechanistic Insight

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product and regenerates the acid catalyst. [6]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Notes |

| 6-bromo-5-fluoropyridine-2-carboxylic acid | 220.00 | 8.0 (assumed) | 1.76 g | Starting material |

| Methanol (CH₃OH) | 32.04 | - | 40 mL | Reagent and solvent |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | - | 1 mL | Catalyst |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | As needed | For neutralization |

| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction solvent |

| Brine | - | - | As needed | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent |

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-5-fluoropyridine-2-carboxylic acid (1.76 g, 8.0 mmol) in methanol (40 mL).

-

Carefully and slowly add concentrated sulfuric acid (1 mL) to the solution while stirring.

-

-

Esterification:

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the excess acid.

-

Wash the organic layer with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 6-bromo-5-fluoropyridine-2-carboxylate.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product as a white solid.

-

Conclusion

This guide has detailed a robust and efficient two-step synthesis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate from the commercially available 6-amino-5-fluoropyridine-2-carboxylic acid. By employing a well-established Sandmeyer bromination followed by a classic Fischer esterification, this valuable building block can be obtained in good yield. The provided protocols, grounded in established chemical principles and supported by mechanistic insights, offer a reliable pathway for researchers and drug development professionals.

References

-

Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

-

Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

- Chai, M. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Nanjing University of Technology and Engineering, 2010.

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

University of California, Irvine. Experiment 29 – The Fischer Esterification. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.2022 , 19, 1357–1396. [Link]

- Zhang, W. et al. Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Industry and Engineering (China), 2007, 58(8), 2055-2059.

-

Organic Syntheses Procedure. [Link]

Sources

An In-Depth Technical Guide to Methyl 6-bromo-5-fluoropyridine-2-carboxylate

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a strategically functionalized heterocyclic compound of significant interest to researchers in drug discovery and materials science. Its pyridine core, substituted with a bromine atom, a fluorine atom, and a methyl ester group, provides a trifecta of chemical handles that can be selectively manipulated. The bromine atom at the 6-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or amino moieties. The fluorine atom at the 5-position modulates the electronic properties of the pyridine ring, often enhancing metabolic stability and target binding affinity in bioactive molecules. Finally, the methyl ester at the 2-position can be readily hydrolyzed or converted into other functional groups, such as amides.

This combination of features makes Methyl 6-bromo-5-fluoropyridine-2-carboxylate a valuable intermediate for constructing complex molecular architectures. It is particularly prominent as a key starting material in the synthesis of kinase inhibitors and other biologically active agents[1]. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, designed for professionals engaged in chemical research and development.

Physicochemical and Structural Properties

The fundamental properties of a reagent are critical for experimental design, dictating appropriate solvents, reaction temperatures, and storage conditions. The key characteristics of Methyl 6-bromo-5-fluoropyridine-2-carboxylate are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1210419-26-3 | [2][3] |

| Molecular Formula | C₇H₅BrFNO₂ | [2] |

| Molecular Weight | 234.02 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 275.5 ± 35.0 °C (Predicted) | [2] |

| Density | 1.660 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -3.45 ± 0.10 (Predicted) | [2] |

| LogP | 1.77 | [2] |

| Storage | Room temperature, in a dark, inert atmosphere |[2] |

The structure of the molecule is fundamental to its reactivity.

Caption: Structure of Methyl 6-bromo-5-fluoropyridine-2-carboxylate.

Synthesis and Purification

The most direct and common synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 6-bromo-5-fluoro-2-pyridinecarboxylic acid. This acid-catalyzed reaction proceeds with high efficiency in methanol.

Protocol: Esterification of 6-bromo-5-fluoro-2-pyridinecarboxylic acid[3]

This protocol describes the conversion of the carboxylic acid to its methyl ester with high yield. The self-validating nature of this process lies in the monitoring by LC/MS to confirm reaction completion and product identity.

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve 6-bromo-5-fluoro-2-pyridinecarboxylic acid (1.0 equivalent) in methanol to a concentration of 0.2 M.

-

Place the flask in an ice bath to cool the solution.

-

Slowly add concentrated sulfuric acid (4.2 equivalents) dropwise to the stirred solution. The addition is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature.

Step 2: Reaction Monitoring

-

Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC/MS). A small aliquot is periodically removed, quenched, and analyzed.

-

The reaction is typically complete within 2 hours, as indicated by the disappearance of the starting material peak and the appearance of a new peak corresponding to the product's mass-to-charge ratio.

Step 3: Workup and Isolation

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the sulfuric acid catalyst.

-

Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic phases. The rationale for combining and washing the organic layers is to maximize product recovery and remove water-soluble impurities.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

Step 4: Product Characterization

-

The resulting product is typically a white solid with a yield often exceeding 99%[3].

-

Confirm the identity of the product using LC/MS. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is 233.9 and 235.9, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[3].

Caption: Workflow for the synthesis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate.

Structural Elucidation and Spectroscopic Analysis

Full characterization is essential to confirm the structure and purity of the synthesized compound.

-

Mass Spectrometry (MS): As mentioned in the synthesis protocol, electrospray ionization mass spectrometry (ESI-MS) is a key tool. The observation of two peaks of nearly equal intensity at m/z values of approximately 234 and 236 is the hallmark signature of a monobrominated compound, confirming the presence of bromine and the correct molecular weight[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data is not publicly cataloged, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure.

-

¹H NMR: The spectrum should feature three distinct signals. A singlet integrating to 3H for the methyl ester protons (-OCH₃) would likely appear around 3.9-4.0 ppm. The two aromatic protons on the pyridine ring at positions 3 and 4 will be coupled to each other and to the fluorine atom at position 5. This would result in two complex multiplets or doublet of doublets, likely in the 7.5-8.5 ppm region.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The methyl ester carbonyl carbon will be the most downfield signal (around 160-165 ppm). The six pyridine ring carbons will appear in the aromatic region (approx. 110-160 ppm), with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling (J-coupling) would be observable for C-5 and its neighbors (C-4 and C-6), providing definitive structural confirmation. The methyl carbon of the ester group would appear upfield, typically around 53 ppm.

-

Chemical Reactivity and Synthetic Applications

The primary utility of this molecule lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. This reactivity makes it an invaluable precursor for introducing molecular diversity.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. Methyl 6-bromo-5-fluoropyridine-2-carboxylate is an excellent substrate for this reaction, allowing for the installation of various aryl or heteroaryl groups at the 6-position.

-

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. The presence of the electron-withdrawing fluorine atom can influence the rate of this key step. Following transmetalation with the boronic acid (or ester) and reductive elimination, the C-C coupled product is released, and the Pd(0) catalyst is regenerated. The choice of ligand, base, and solvent is critical for achieving high yields and must be optimized for specific substrates[4][5].

Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. This is a powerful tool for synthesizing substituted anilines and related structures, which are common motifs in pharmaceuticals.

-

Experimental Rationale: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle[6]. The choice of a sterically hindered phosphine ligand is often crucial to facilitate the reductive elimination step, which forms the C-N bond[7][8]. A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to bind to the palladium center[6][9].

Caption: Key components of a Suzuki cross-coupling reaction.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related bromo-fluoro pyridine derivatives provide essential guidance for safe handling.

-

Hazard Identification: Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[7][10]. Some may be harmful if swallowed or in contact with skin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors[10].

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing[10]. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention[10].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[10].

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[10].

-

Ingestion: Rinse mouth with water and seek immediate medical advice[7].

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place[10]. As recommended, keeping the compound in a dark place under an inert atmosphere will ensure its long-term stability and purity[2].

Conclusion

Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a high-value, versatile chemical intermediate. Its well-defined reactive sites allow for precise and sequential modification, making it an ideal building block for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this powerful synthetic tool.

References

-

Cherry, K. (n.d.). Supporting information. Retrieved January 10, 2026, from [Link]

-

LookChem. (n.d.). Methyl 6-bromo-5-fluoropyridine-2-carboxylate. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 10, 2026, from [Link]

-

Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 10, 2026, from [Link]

-

(n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved January 10, 2026, from [Link]

-

Appretech Scientific Limited. (n.d.). methyl 5-bromo-6-fluoro-pyridine-2-carboxylate. Retrieved January 10, 2026, from [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved January 10, 2026, from [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved January 10, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5. Retrieved January 10, 2026, from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved January 10, 2026, from [Link]

Sources

- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Methyl 6-bromo-5-fluoropyridine-2-carboxylate | 1210419-26-3 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. rsc.org [rsc.org]

"Methyl 6-bromo-5-fluoropyridine-2-carboxylate CAS number"

An In-depth Technical Guide to Methyl 6-bromo-5-fluoropyridine-2-carboxylate

This guide provides a comprehensive technical overview of Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights grounded in established chemical principles.

Core Compound Identification and Properties

Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a substituted pyridine derivative valued for its specific arrangement of functional groups, which allows for selective chemical modifications. Its unique electronic and steric properties make it a crucial intermediate in the synthesis of complex molecular architectures.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 1210419-26-3[1][2] |

| IUPAC Name | Methyl 6-bromo-5-fluoropyridine-2-carboxylate |

| Synonyms | Methyl 6-bromo-5-fluoropicolinate, 6-Bromo-5-fluoro-pyridine-2-carboxylic acid methyl ester[1] |

| Molecular Formula | C₇H₅BrFNO₂[1] |

| Molecular Weight | 234.025 g/mol [1] |

| MDL Number | MFCD14698111[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White solid | [2] |

| Boiling Point | 275.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.660 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -3.45 ± 0.10 (Predicted) | [1] |

| LogP | 1.76980 | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature[1] |

Synthesis and Purification: A Validated Protocol

The most direct and commonly employed synthesis for this compound is the Fischer esterification of its corresponding carboxylic acid. The causality for this choice is clear: the reaction is high-yielding, proceeds under relatively mild conditions, and utilizes common, inexpensive reagents. The use of concentrated sulfuric acid as a catalyst is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by methanol.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, with reaction progress easily monitored by standard analytical techniques.

-

Reaction Setup : To a solution of 6-bromo-5-fluoro-2-pyridinecarboxylic acid (1.0 equivalent) in methanol (0.2 M), slowly add concentrated sulfuric acid (4.2 equivalents) while maintaining the temperature with an ice bath.

-

Reaction Execution : Allow the mixture to warm to room temperature and stir for approximately 2 hours. The expertise here lies in monitoring the reaction to completion.

-

In-Process Check (IPC) : Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm the consumption of the starting material.[2]

-

-

Work-up and Quenching : Upon completion, dilute the reaction mixture with ethyl acetate. Cautiously quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases. This step is crucial to neutralize the sulfuric acid catalyst.

-

Extraction : Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). The choice of ethyl acetate is based on its good solvency for the product and immiscibility with water.

-

Drying and Concentration : Combine the organic phases and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]

-

Purification : The resulting methyl 6-bromo-5-fluoropyridine-2-carboxylate is typically obtained as a white solid in high yield (>99%) and purity.[2] If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for synthesis.

Spectroscopic Characterization

Full characterization is essential for confirming the structure and purity of the synthesized compound.

-

Mass Spectrometry (MS) : LC/MS analysis provides definitive confirmation of the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

-

Expected m/z : [M+H]⁺ at 233.9 and 235.9.[2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would show a singlet for the methyl ester protons (~3.9-4.1 ppm) and two doublets in the aromatic region corresponding to the pyridine ring protons.

-

¹³C NMR : Would show distinct signals for the methyl carbon, the ester carbonyl carbon, and the five carbons of the pyridine ring. The C-F and C-Br couplings would be observable.

-

¹⁹F NMR : Would show a signal corresponding to the single fluorine atom on the ring.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 6-bromo-5-fluoropyridine-2-carboxylate is governed by the interplay of its substituents on the electron-deficient pyridine ring.

-

The Pyridine Core : The nitrogen atom makes the pyridine ring electron-deficient, particularly at the α (2, 6) and γ (4) positions, making them susceptible to nucleophilic attack.[4]

-

Bromine at C-6 : The bromine atom is located at an α-position relative to the ring nitrogen. This position is highly activated for both nucleophilic aromatic substitution (SₙAr) and metal-catalyzed cross-coupling reactions.[4] In SₙAr, the ring nitrogen effectively stabilizes the negative charge of the Meisenheimer intermediate.[4]

-

Fluorine at C-5 : The highly electronegative fluorine atom further withdraws electron density from the ring, enhancing its susceptibility to nucleophilic attack.

-

Methyl Carboxylate at C-2 : This electron-withdrawing group also contributes to the activation of the ring for nucleophilic substitution.

This electronic arrangement makes the compound an excellent substrate for reactions that selectively functionalize the C-6 position.

Key Reaction Pathways

-

Palladium-Catalyzed Cross-Coupling : The C-Br bond is the primary site for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, or amino groups, which is a cornerstone of modern medicinal chemistry.[3][5]

-

Nucleophilic Aromatic Substitution (SₙAr) : The highly activated C-6 position can be targeted by strong nucleophiles (e.g., alkoxides, thiolates) to displace the bromide. The reactivity of halogenated pyridines in SₙAr is a well-established principle in heterocyclic chemistry.[6]

Reactivity Logic Diagram

Caption: Key electronic factors and resulting reaction pathways.

Applications in Research and Drug Development

This molecule is not an end product but a high-value intermediate. Its structure is strategically designed for building more complex molecules.

-

Kinase Inhibitors : Many kinase inhibitors feature a substituted heterocyclic core. This building block provides a pyridinyl scaffold that can be elaborated through cross-coupling to generate libraries of potential drug candidates. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with target proteins.[3]

-

Agrochemicals : The principles of drug design often translate to agrochemical research. The compound is used to design novel pesticides and herbicides where the fluorinated pyridine motif can improve efficacy and bioavailability.[3]

-

Materials Science : Halogenated pyridines are also used in the synthesis of polymers and functional materials due to their predictable reactivity and thermal stability.[6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) was not retrieved, general precautions for halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials, as recommended.[1]

References

-

Methyl 6-bromo-5-fluoropyridine-2-carboxylate. LookChem. [Link]

-

methyl 5-bromo-6-fluoro-pyridine-2-carboxylate. Appretech Scientific Limited. [Link]

-

METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5. Matrix Fine Chemicals. [Link]

-

Methyl 6-bromo-5-fluoropyridine-2-carboxylate. MySkinRecipes. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

Sources

A Technical Guide to Methyl 6-bromo-5-fluoropyridine-2-carboxylate: Synthesis, Characterization, and Applications

Executive Summary: Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a key heterocyclic building block, pivotal in the landscape of modern medicinal chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a methyl ester for further derivatization—makes it a highly versatile intermediate. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, detailed characterization data, and a review of its significant applications, particularly in the development of kinase inhibitors for oncology.

Compound Profile and Physicochemical Properties

Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a substituted picolinate, a derivative of pyridine carboxylic acid. Its structure is fundamental to its reactivity and utility in complex molecule synthesis.

1.1. Chemical Structure & Identifiers

-

IUPAC Name: Methyl 6-bromo-5-fluoropyridine-2-carboxylate

-

Synonyms: Methyl 6-Bromo-5-fluoropicolinate, 6-Bromo-5-fluoropicolinic Acid Methyl Ester

-

Molecular Formula: C₇H₅BrFNO₂

-

Molecular Weight: 234.02 g/mol

-

Canonical SMILES: COC(=O)C1=CC=C(F)C(Br)=N1

1.2. Physicochemical Data

The physical and chemical properties of a compound are critical for designing reaction conditions, purification strategies, and formulation. Below is a summary of the known properties for this reagent.

| Property | Value | Source |

| Physical State | White to brown powder or crystal | |

| Melting Point | 114.0 to 118.0 °C | |

| Purity | >97.0% (GC) | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in methanol, DMF, dioxane | [5][6][7] |

Spectroscopic and Analytical Characterization

For a research scientist, unambiguous characterization of intermediates is a non-negotiable aspect of synthesis. While specific spectra are proprietary to the manufacturer, the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles can be predicted based on the structure.

-

¹H NMR: The proton spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The methyl group of the ester will appear as a singlet, typically around 3.9 ppm.

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the adjacent bromine and the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M+) appearing at m/z 233 and 235.

Trustworthiness through Validation: Any synthesis of this compound must be validated by comparing the resulting analytical data against these expected patterns or a reference standard to confirm its identity and purity.

Synthesis and Mechanistic Insights

The synthesis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate is not a trivial one-step process. It typically begins with a more accessible pyridine derivative. A plausible and commonly referenced precursor is 6-bromo-5-fluoro-2-pyridinecarboxylic acid[8].

3.1. Proposed Synthetic Route: Esterification

The most direct laboratory-scale synthesis involves the esterification of the corresponding carboxylic acid. This is a standard transformation, but the choice of reagents is key to ensuring high yield and purity without affecting the sensitive bromo- and fluoro-substituents.

Caption: Fischer esterification workflow for target compound synthesis.

3.2. Detailed Experimental Protocol (Fischer-Speier Esterification)

This protocol is a robust method for converting the carboxylic acid precursor to the desired methyl ester.

-

Reaction Setup: To a solution of 6-bromo-5-fluoro-2-pyridinecarboxylic acid (1.0 eq.) in methanol (approx. 0.2 M concentration), cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise to the stirred solution. Expertise Insight: The slow addition of SOCl₂ is crucial to control the exothermic reaction and prevent side reactions. SOCl₂ reacts with methanol to form the reactive species (CH₃OS(O)Cl) and HCl in situ, which protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack by methanol.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture and concentrate it in vacuo to remove excess methanol and SOCl₂.

-

Re-dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford Methyl 6-bromo-5-fluoropyridine-2-carboxylate as a solid.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end product but a high-value intermediate. Its primary application is in the construction of complex molecules, particularly inhibitors of protein kinases, which are crucial targets in cancer therapy[6][9].

4.1. Role as a Key Building Block for Pim Kinase Inhibitors

Numerous patents cite the use of Methyl 6-bromo-5-fluoropyridine-2-carboxylate as a foundational scaffold for synthesizing potent Pim kinase inhibitors[6][9][10]. Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them a significant therapeutic target[5][6][9].

The typical synthetic strategy involves two key transformations:

-

Suzuki Coupling: The bromine at the C6 position is readily displaced via palladium-catalyzed Suzuki coupling reactions. This allows for the introduction of various aryl or heteroaryl groups, which are often essential for binding to the target kinase[7].

-

Amide Bond Formation or Reduction: The methyl ester at the C2 position can be hydrolyzed to the carboxylic acid and coupled with amines to form amides, or it can be reduced to a primary alcohol, which can then be used to link to other parts of the final inhibitor molecule[6][9].

Caption: General synthetic pathway for Pim kinase inhibitors.

A specific example from patent literature describes the reduction of Methyl 6-bromo-5-fluoropyridine-2-carboxylate using sodium borohydride in methanol[6][9]. This step converts the ester to the corresponding alcohol, a key intermediate for building more complex pyridineamine compounds used as Pim kinase inhibitors[6][9].

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

Hazard Identification: While a full toxicological profile is not available, related compounds are often associated with skin, eye, and respiratory irritation. A safety data sheet (SDS) should always be consulted[11][12][13].

-

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing[11].

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 6-bromo-5-fluoropyridine-2-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity, particularly at the bromine and ester positions, provides a reliable and versatile platform for constructing novel therapeutics. Understanding its properties, synthesis, and reaction pathways, as detailed in this guide, is essential for any researcher aiming to leverage its potential in the development of next-generation medicines, especially in the field of oncology.

References

-

Apollo Scientific. 1210419-26-3 Cas No. | Methyl 6-bromo-5-fluoropyridine-2-carboxylate.

-

ChemicalBook. Methyl 6-bromo-5-fluoropyridine-2-carboxylate CAS#: 1210419-26-3.

-

Fluorochem. Methyl 6-bromo-5-fluoropyridine-2-carboxylate (1 x 250 mg).

-

ChemicalBook. Methyl 6-bromo-5-fluoropyridine-2-carboxylate | 1210419-26-3.

-

TCI Chemicals. Methyl 6-Bromo-5-fluoropicolinate 1210419-26-3.

-

AK Scientific, Inc. Safety Data Sheet: Methyl 6-bromo-5-fluoropyridine-2-carboxylate.

-

XiXisys. Safety Data Sheet: Methyl 6-bromo-5-fluoropyridine-2-carboxylate.

-

ChemicalBook. 6-Bromo-5-fluoro-2-pyridinecarboxylic acid | 1052714-46-1.

-

Google Patents. Patent US20150329534A1: Pyridineamine compounds useful as PIM kinase inhibitors.

-

Google Patents. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors.

-

Google Patents. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors.

-

MSDSPDF. Methyl 6-bromo-5-fluoropyridine-2-carboxylate - Safety Data Sheet.

-

CP Lab Safety. Methyl 6-bromo-5-fluoropicolinate, 97% Purity.

-

Benchchem. Product List.

-

Google Patents. CN108715590B - Thiazole formamide and pyridine formamide compounds useful as pim kinase inhibitors.

-

Google Patents. AU2020201114B2 - Thiazole and pyridine carboxamide derivatives.

-

Google Patents. CN112794860A - Oxazolopyrimidone amide compounds or pharmaceutically acceptable salts thereof, preparation methods and uses.

Sources

- 1. 1210419-26-3 Cas No. | Methyl 6-bromo-5-fluoropyridine-2-carboxylate | Apollo [store.apolloscientific.co.uk]

- 2. Methyl 6-bromo-5-fluoropyridine-2-carboxylate CAS#: 1210419-26-3 [chemicalbook.com]

- 3. Methyl 6-bromo-5-fluoropyridine-2-carboxylate (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 4. Methyl 6-bromo-5-fluoropyridine-2-carboxylate | 1210419-26-3 [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 6-Bromo-5-fluoro-2-pyridinecarboxylic acid | 1052714-46-1 [chemicalbook.com]

- 9. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 10. CN108715590B - å¯ç¨ä½pimæ¿é ¶æå¶åçå»åç²é °èºåå¡å¶ç²é °èºååç© - Google Patents [patents.google.com]

- 11. aksci.com [aksci.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1210419-26-3 Name: Methyl 6-bromo-5-fluoropyridine-2-carboxylate [xixisys.com]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 6-bromo-5-fluoropyridine-2-carboxylate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a practical framework for the comprehensive characterization of this and similar halogenated pyridine derivatives.

Introduction: The Structural Significance of Methyl 6-bromo-5-fluoropyridine-2-carboxylate

Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS No. 1210419-26-3) is a polysubstituted pyridine ring, a scaffold of immense importance in medicinal chemistry. The strategic placement of bromo, fluoro, and methyl carboxylate substituents offers multiple avenues for synthetic diversification, making it a valuable building block for the synthesis of complex molecular architectures. Accurate and unambiguous structural confirmation is paramount, and this is achieved through a multi-pronged analytical approach employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This guide will dissect the expected and observed data from each of these techniques, providing insights into the experimental choices and data interpretation.

Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry is the first port of call for determining the molecular weight of a synthetic compound. For Methyl 6-bromo-5-fluoropyridine-2-carboxylate, the data not only confirms the expected mass but also provides a tell-tale sign of its elemental composition.

Expected Molecular Ion and Isotopic Pattern

The molecular formula for Methyl 6-bromo-5-fluoropyridine-2-carboxylate is C₇H₅BrFNO₂. The presence of bromine is of particular significance due to its two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio.[1][2] This results in a characteristic isotopic pattern for the molecular ion peak (M) in the mass spectrum, appearing as two peaks of nearly equal intensity separated by two mass units (M and M+2).[1]

Experimental Data and Interpretation

Liquid Chromatography-Mass Spectrometry (LC/MS) analysis of the title compound reveals a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 233.9 and 235.9.[3] This observation is in excellent agreement with the calculated molecular weight and the expected isotopic signature of a monobrominated compound. The peak at m/z 233.9 corresponds to the molecule containing the ⁷⁹Br isotope, while the peak at m/z 235.9 corresponds to the ⁸¹Br isotope.

| Parameter | Value | Interpretation |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and clearly showing the molecular ion.[4] |

| Observed [M+H]⁺ | m/z 233.9 / 235.9 | Confirms the molecular weight and the presence of one bromine atom.[1][3] |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

The choice of ESI is deliberate for this type of analyte. As a relatively polar molecule, it is readily ionized in solution, making ESI an efficient and sensitive method.

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS analysis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. For a definitive structural assignment, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Disclaimer: The following NMR data are predicted using online spectroscopic tools and established principles of NMR spectroscopy for similar compounds. Actual experimental values may vary slightly.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Doublet of doublets | 1H | H-4 | The proton at position 4 will be coupled to both the proton at position 3 and the fluorine at position 5. |

| ~7.8-8.0 | Doublet of doublets | 1H | H-3 | The proton at position 3 will be coupled to the proton at position 4 and will show a smaller coupling to the fluorine at position 5. |

| ~3.9-4.0 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are not coupled to any other protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon atoms directly bonded to electronegative atoms (N, O, F, Br) will be deshielded and appear at higher chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164-166 | C=O (ester) | The carbonyl carbon is highly deshielded. |

| ~155-158 (d) | C-5 | This carbon is directly attached to fluorine, resulting in a large one-bond C-F coupling. |

| ~148-150 | C-2 | Attached to the nitrogen and the carboxylate group. |

| ~142-144 (d) | C-6 | Attached to both nitrogen and bromine, and coupled to the adjacent fluorine. |

| ~125-127 (d) | C-3 | Coupled to the adjacent fluorine. |

| ~120-122 (d) | C-4 | Coupled to the adjacent fluorine. |

| ~53-55 | -OCH₃ | The methyl carbon of the ester group. |

(d) indicates a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom. The chemical shift is sensitive to the electronic environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -120 to -140 | Multiplet | The fluorine at position 5 will be coupled to the protons at positions 3 and 4, and potentially a smaller coupling to the bromine at position 6. |

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Workflow for NMR Sample Preparation and Data Acquisition

Sources

An In-depth Technical Guide to the ¹H NMR of Methyl 6-bromo-5-fluoropyridine-2-carboxylate

This guide provides a detailed technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 6-bromo-5-fluoropyridine-2-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, predicted spectral characteristics, and a robust experimental protocol for the acquisition of its ¹H NMR spectrum.

Introduction: The Structural Significance of a Polysubstituted Pyridine

Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS No. 1210419-26-3) is a polysubstituted pyridine derivative incorporating a bromine atom, a fluorine atom, and a methyl ester.[1] This unique arrangement of electron-withdrawing and sterically demanding groups makes it a valuable synthon for the synthesis of complex heterocyclic compounds, which are prevalent in many pharmaceutical agents. The precise structural elucidation of such molecules is paramount, and ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose. Understanding the nuances of its ¹H NMR spectrum provides not only confirmation of its identity but also insights into the electronic environment of the pyridine ring.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 6-bromo-5-fluoropyridine-2-carboxylate is defined by the chemical shifts and coupling constants of the protons on the pyridine ring and the methyl ester. The pyridine ring itself exhibits characteristic chemical shifts for its protons, typically in the aromatic region (δ 7.0-9.0 ppm), due to the deshielding effect of the ring current.[2] The positions of these signals are further modulated by the electronic effects of the substituents.

The bromine at the 6-position and the methyl carboxylate at the 2-position are electron-withdrawing groups, which are expected to deshield the adjacent protons, shifting their signals downfield. The fluorine atom at the 5-position, while highly electronegative, can also exhibit π-donating effects, which can have a more complex influence on the chemical shifts of the ring protons.[3]

A critical feature of the spectrum will be the spin-spin coupling between the protons and the fluorine atom. Long-range JHF couplings, extending over four or five bonds (⁴JHF and ⁵JHF), are commonly observed in fluorinated aromatic systems and provide invaluable structural information.[4][5]

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for Methyl 6-bromo-5-fluoropyridine-2-carboxylate. The spectrum is expected to exhibit two signals in the aromatic region corresponding to the protons at the 3- and 4-positions of the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.0 - 8.2 | Doublet of doublets (dd) | ³JH3-H4 ≈ 8.0 Hz, ⁴JH3-F5 ≈ 4.0 Hz |

| H-4 | 7.7 - 7.9 | Doublet of doublets (dd) | ³JH4-H3 ≈ 8.0 Hz, ³JH4-F5 ≈ 9.0 Hz |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

Note: The predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) and may vary depending on the solvent and concentration used.

Rationale for Predictions:

-

Chemical Shifts: The protons at positions 3 and 4 are in a pyridine ring bearing multiple electron-withdrawing groups, leading to their predicted downfield shifts into the 7.7-8.2 ppm range. The proton at H-3 is ortho to the electron-withdrawing carboxylate group, likely causing it to be the most downfield of the two aromatic protons.

-

Multiplicity and Coupling Constants: The two aromatic protons, H-3 and H-4, are adjacent to each other, leading to a vicinal ³JHH coupling, which in pyridine systems is typically around 8.0 Hz. Furthermore, both protons will couple to the fluorine at position 5. The H-4 proton is expected to show a larger ³JHF coupling (around 9.0 Hz) compared to the ⁴JHF coupling for the H-3 proton (around 4.0 Hz). This will result in both aromatic signals appearing as doublets of doublets. The methyl protons of the ester group have no adjacent protons and are therefore expected to appear as a singlet.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of Methyl 6-bromo-5-fluoropyridine-2-carboxylate and the key through-bond couplings that determine the appearance of its ¹H NMR spectrum.

Caption: Molecular structure and key J-couplings.

Experimental Protocol for ¹H NMR Acquisition

This protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of Methyl 6-bromo-5-fluoropyridine-2-carboxylate.

Sample Preparation

-

Rationale: Proper sample preparation is critical for obtaining a spectrum with good resolution and signal-to-noise. The choice of solvent is important to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

-

Procedure:

-

Weigh approximately 5-10 mg of Methyl 6-bromo-5-fluoropyridine-2-carboxylate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for many organic molecules.

-

Gently agitate the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If desired, add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), although the residual solvent peak can often be used for referencing.

-

NMR Spectrometer Setup and Data Acquisition

-

Rationale: The following parameters are typical for a 400 MHz NMR spectrometer and are designed to provide a good balance between resolution, sensitivity, and experiment time.

-

Procedure:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the following acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans. This can be increased for more dilute samples to improve the signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Acquire the Free Induction Decay (FID).

-

Data Processing

-

Rationale: Proper processing of the raw FID data is necessary to obtain a clear and interpretable spectrum.

-

Procedure:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the molecule.

-

Conclusion

The ¹H NMR spectrum of Methyl 6-bromo-5-fluoropyridine-2-carboxylate is a rich source of structural information. A thorough understanding of the substituent effects on chemical shifts and the nuances of proton-fluorine coupling allows for a confident interpretation of the spectrum. The provided experimental protocol offers a reliable method for obtaining high-quality data, which is essential for the characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists working with this and similar complex heterocyclic molecules, enabling them to leverage the power of NMR spectroscopy in their research and development endeavors.

References

-

LookChem. Methyl 6-bromo-5-fluoropyridine-2-carboxylate. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Journal of the American Chemical Society. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

Royal Society of Chemistry. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]

-

NIH. Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

Reddit. The Effect of Fluorine in ¹H NMR. [Link]

-

ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

-

Organic Chemistry Data. ¹H NMR Chemical Shifts. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. [Link]

-

Modgraph. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

-

ChemInfoGraphic. Pyridyl and Phenyl H-F Coupling Constants. [Link]

-

Reddit. The Effect of Fluorine in ¹H NMR. [Link]

Sources

- 1. Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

A Comprehensive Technical Guide to the ¹³C NMR Analysis of Methyl 6-bromo-5-fluoropyridine-2-carboxylate

Introduction

Methyl 6-bromo-5-fluoropyridine-2-carboxylate (CAS No. 1210419-26-3) is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The precise arrangement of its substituents—a bromine atom, a fluorine atom, and a methyl ester group—on the pyridine scaffold creates a unique electronic and steric environment. Accurate structural elucidation is paramount for its application in drug discovery and materials science, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose.[3]

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR spectrum of Methyl 6-bromo-5-fluoropyridine-2-carboxylate. We will delve into a theoretical prediction of the spectrum, grounded in the fundamental principles of substituent effects on aromatic systems, and present a field-proven, self-validating protocol for experimental data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret ¹³C NMR data for complex heterocyclic compounds.

Theoretical Analysis and Spectral Prediction

The structure of Methyl 6-bromo-5-fluoropyridine-2-carboxylate contains seven unique carbon environments, which should theoretically give rise to seven distinct signals in a proton-decoupled ¹³C NMR spectrum. The chemical shift (δ) of each carbon is governed by its local electronic environment, which is significantly modulated by the electronegativity, resonance, and inductive effects of the attached substituents.[4][5]

Molecular Structure and Carbon Numbering

To facilitate discussion, the carbon atoms of the molecule are numbered as shown in the diagram below.

Caption: Structure of Methyl 6-bromo-5-fluoropyridine-2-carboxylate with IUPAC numbering.

Substituent Effects on Pyridine Ring Carbons

The chemical shifts of a simple pyridine ring are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4). The introduction of substituents dramatically alters these values.

-

Methyl Carboxylate (-COOCH₃) at C2: This electron-withdrawing group deshields the attached carbon (C2). Carbonyl carbons in esters typically appear in the δ 160-175 ppm range.[6] The methyl carbon of the ester will be found significantly upfield, typically around δ 50-60 ppm.[4]

-

Fluorine (-F) at C5: Fluorine is the most electronegative element and exerts a strong deshielding effect on the carbon to which it is directly attached (C5). This results in a large downfield shift for C5. Furthermore, the fluorine atom will couple with the carbon nuclei, leading to characteristic splitting of the signals. The one-bond coupling (¹JCF) is typically very large (230-270 Hz).[7][8] Couplings over two bonds (²JCF) and three bonds (³JCF) are smaller but often observable.[8]

-

Bromine (-Br) at C6: Bromine is also electronegative but its effect is less pronounced than fluorine. It induces a moderate downfield shift on the attached carbon (C6). The "heavy atom effect" of bromine can sometimes lead to peak broadening.

Predicted Chemical Shifts and Couplings

Based on additive models and data from similar substituted pyridines, we can predict the approximate chemical shifts and key coupling constants.[9][10][11]

-

C2: Attached to the ester group and adjacent to the ring nitrogen. Expected to be downfield, likely in the δ 145-155 ppm region, with a small three-bond coupling to fluorine (³JCF).

-

C3: Influenced by the ester at C2 and fluorine at C5. Expected to be in the δ 120-130 ppm range, showing a three-bond coupling to fluorine (³JCF).

-

C4: Flanked by two substituted carbons. Its chemical shift will be influenced by both the fluorine and bromine atoms via resonance and inductive effects. It is expected to appear around δ 140-150 ppm and will exhibit a two-bond coupling to fluorine (²JCF).

-

C5: Directly attached to the highly electronegative fluorine. This carbon will be the most downfield of the CH carbons and will appear as a doublet with a very large one-bond C-F coupling constant (¹JCF). Expected range: δ 155-165 ppm.

-

C6: Attached to bromine and adjacent to the nitrogen. It will be downfield due to both effects. Expected range: δ 140-150 ppm, with a two-bond coupling to fluorine (²JCF).

-

C=O (Carboxyl): This quaternary carbon will appear in the characteristic ester carbonyl region, δ 160-170 ppm.

-

-OCH₃ (Methyl): This carbon will be the most upfield signal, expected around δ 52-56 ppm.

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous and well-documented protocol is essential for acquiring high-quality, reproducible ¹³C NMR data. This workflow incorporates self-validation steps to ensure data integrity.

Caption: Standard workflow for ¹³C NMR analysis from sample preparation to spectral interpretation.

Step-by-Step Methodology

-

Sample Preparation:

-

Amount: Weigh approximately 50-100 mg of Methyl 6-bromo-5-fluoropyridine-2-carboxylate. A higher concentration is preferable for ¹³C NMR due to its low natural abundance.[12]

-

Solvent: Use a high-purity deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆ (~0.7 mL). CDCl₃ is often a good first choice for its solubilizing power and clean spectral window.

-

Dissolution: Dissolve the sample completely in the solvent in a small vial. Gentle vortexing may be required.

-

Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Standard: Tetramethylsilane (TMS) is typically present in the solvent from the manufacturer and serves as the internal reference standard (δ 0.00 ppm).[5]

-

-

Instrumental Setup and Data Acquisition:

-

Spectrometer: A spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended.

-

Lock and Shim: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., zgpg30 on Bruker instruments).[13]

-

Acquisition Time (AQ): Set to 1-2 seconds.[14]

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point.[14]

-

Number of Scans (NS): Collect a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 128 to 1024 scans, depending on the sample concentration.

-

Spectral Width: Ensure the spectral width covers the entire expected range of ¹³C chemical shifts (e.g., 0-220 ppm).

-

-

-

Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Correction: Perform manual or automatic phase correction and baseline correction to obtain a clean, flat spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If using CDCl₃, the solvent peak can be used as a secondary reference (δ 77.16 ppm).

-

Hypothetical Data Interpretation and Assignment

The following table summarizes the predicted ¹³C NMR data for Methyl 6-bromo-5-fluoropyridine-2-carboxylate. The assignments are based on the theoretical principles discussed above.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F Coupling) | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| C=O | 163.5 | d | ³JCF ≈ 3-5 | Carbonyl carbon in an electron-deficient ring. |

| C5 | 159.0 | d | ¹JCF ≈ 240-250 | Directly bonded to fluorine; large one-bond coupling. |

| C2 | 148.0 | d | ³JCF ≈ 4-6 | Attached to ester and nitrogen; deshielded quaternary carbon. |

| C4 | 145.0 | d | ²JCF ≈ 15-25 | Deshielded by adjacent F and Br; shows two-bond coupling to F. |

| C6 | 142.0 | d | ²JCF ≈ 20-30 | Attached to Br and N; shows two-bond coupling to F. |

| C3 | 125.0 | d | ³JCF ≈ 3-5 | Least influenced aromatic CH, upfield relative to other ring carbons. |

| -OCH₃ | 53.0 | s | - | Typical chemical shift for a methyl ester carbon. |

Conclusion

The ¹³C NMR spectrum of Methyl 6-bromo-5-fluoropyridine-2-carboxylate provides a wealth of structural information that is critical for its use in scientific research and development. A systematic approach, combining theoretical prediction with a robust experimental protocol, allows for the unambiguous assignment of all seven carbon signals. The key spectral features are the wide dispersion of the aromatic signals due to the diverse electronic effects of the substituents and the characteristic C-F coupling constants, which act as powerful diagnostic tools for confirming the position of the fluorine atom. This guide provides the necessary framework for researchers to confidently acquire and interpret this vital analytical data.

References

-

LookChem. Methyl 6-bromo-5-fluoropyridine-2-carboxylate. [Link]

-

Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 745-750. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

University of California, Santa Barbara. NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]

-

Anasazi Instruments. (2018). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

American Chemical Society. (2018). Acquiring 1 H and 13 C Spectra. In NMR Guide to Structure Elucidation. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Tomasik, P., & Zalewski, R. (1977). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds, 13(7), 773-779. [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

-

University of Notre Dame. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]

-

Appretech Scientific Limited. methyl 5-bromo-6-fluoro-pyridine-2-carboxylate. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Matrix Fine Chemicals. METHYL 6-BROMO-5-FLUOROPYRIDINE-3-CARBOXYLATE | CAS 1214336-88-5. [Link]

-

IGI Global. (2025). 13 C-NMR spectral data: Significance and symbolism. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

-

Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra. [Link]

-

Scribd. NMR Spectroscopy Data Parameters. [Link]

-

Finetech Industry Limited. methyl 6-bromo-5-fluoropyridine-3-carboxylate | CAS: 1214336-88-5. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Dukić-Stefanović, S., et al. (2018). Supporting information: In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain. [Link]

-

National Institutes of Health. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

-

Pospelova, N.B., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989. [Link]

-

Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 205-210. [Link]

-